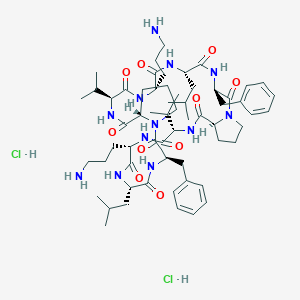
10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo-cyclohepta-pyridine core with a dimethylaminoethoxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the compound can be synthesized by reacting a suitable benzo-cyclohepta-pyridine derivative with dimethylaminoethanol in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including antihistaminic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Known for its antihistaminic properties.
N-Methyldesloratadine: Another compound with similar structural features and biological activities.
Uniqueness
Propriétés
Numéro CAS |
17895-87-3 |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22N2O/c1-20(2)12-13-21-18-15-7-4-3-6-14(15)9-10-17-16(18)8-5-11-19-17/h3-8,11,18H,9-10,12-13H2,1-2H3 |
Clé InChI |
WYFVZZWLJALQLV-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
SMILES canonique |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Synonymes |
5-[2-(Dimethylamino)ethoxy]-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















